molecular formula C16H19NO2S B1214333 Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 904998-83-0

Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B1214333
CAS No.: 904998-83-0
M. Wt: 289.4 g/mol
InChI Key: VXLVSIFHUUMQQR-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science. This compound has gained attention due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of catalysts and solvents to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is unique due to its specific structural features, such as the presence of a propyl ester group and an amino group attached to the thiophene ring.

Properties

IUPAC Name

propyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-6-5-10(2)11(3)8-12/h5-6,8-9H,4,7,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLVSIFHUUMQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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